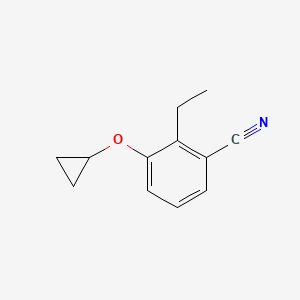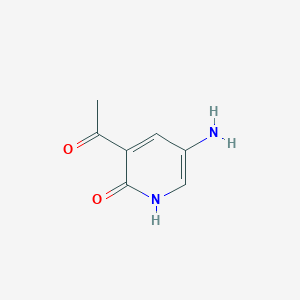
3-Cyclopropoxy-2-ethylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-2-ethylbenzonitrile is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol It is characterized by the presence of a cyclopropoxy group attached to a benzonitrile core, along with an ethyl substituent
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-2-ethylbenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethylbenzonitrile and cyclopropanol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in cyclopropanol with the nitrile group in 2-ethylbenzonitrile. This is usually facilitated by a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-2-ethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the ethyl or cyclopropoxy groups can be replaced by other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds
Applications De Recherche Scientifique
3-Cyclopropoxy-2-ethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-2-ethylbenzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction, making it a potential candidate for therapeutic applications
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-2-ethylbenzonitrile can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-ethylbenzonitrile, 3-cyclopropoxybenzonitrile, and 3-ethoxy-2-ethylbenzonitrile share structural similarities.
Uniqueness: The presence of both the cyclopropoxy and ethyl groups in this compound provides unique steric and electronic properties, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-ethylbenzonitrile |
InChI |
InChI=1S/C12H13NO/c1-2-11-9(8-13)4-3-5-12(11)14-10-6-7-10/h3-5,10H,2,6-7H2,1H3 |
Clé InChI |
YXEZQBMRKBTHON-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1OC2CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14847989.png)










![2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid](/img/structure/B14848048.png)
